Scientific Field: Organic Chemistry
Summary of Application: The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been studied. This reaction is part of green chemistry, which aims to minimize the use of energy and waste prevention.
Methods of Application: The kinetics of the reaction were recorded spectrophotometrically following pseudo-first-order reaction conditions at λmax = 440 nm.
Results or Outcomes: The study provided necessary spectroscopic evidences in support of the product formation.
Scientific Field: Structural Chemistry
Summary of Application: The X-ray structure of 4-chlorobenzyl chloride has been determined for the first time
Methods of Application: Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for more than 5 years, allowing slow sublimation.
Results or Outcomes: The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal.
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a chemical compound characterized by the molecular formula C10H14ClN and a CAS number of 40066-21-5. It is a hydrochloride salt of N-(4-chlorobenzyl)-2-propanamine, which features a 4-chlorobenzyl group attached to a propanamine structure. This compound is typically presented as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in chemical research and pharmaceutical development .
The chemical behavior of N-(4-Chlorobenzyl)-2-propanamine hydrochloride can be understood through its reactivity patterns typical of amines and halogenated compounds. It can undergo:
N-(4-Chlorobenzyl)-2-propanamine hydrochloride exhibits biological activity that may include:
The synthesis of N-(4-Chlorobenzyl)-2-propanamine hydrochloride typically involves:
N-(4-Chlorobenzyl)-2-propanamine hydrochloride has several applications, including:
Interaction studies involving N-(4-Chlorobenzyl)-2-propanamine hydrochloride focus on its binding affinity and activity against various biological targets. These studies may include:
Several compounds share structural similarities with N-(4-Chlorobenzyl)-2-propanamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-Chlorobenzyl)-1-propanamine hydrochloride | C10H15Cl2N | Similar structure; different position of amine |
| N,N-Dimethyl-4-chlorobenzylamine | C11H16ClN | Contains dimethyl groups; potential CNS activity |
| 4-Chlorobenzylamine | C7H8ClN | Lacks propanamine structure; simpler amine |
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is unique due to its specific combination of a chlorinated aromatic ring and a branched propanamine structure. This distinct arrangement may confer unique pharmacological properties compared to other similar compounds, potentially making it a valuable candidate for further research in medicinal chemistry. Its ability to interact with various biological targets while maintaining stability as a hydrochloride salt enhances its utility in both research and application contexts.
Catalytic reductive amination has emerged as a key method for constructing the benzyl-propanamine backbone. In this approach, 4-chlorobenzaldehyde and 2-propanamine undergo condensation followed by reduction to form the secondary amine. Recent work by Wang et al. demonstrated that covalent organic framework (COF)-supported platinum catalysts achieve 89% selectivity for secondary amines in analogous reductive aminations. The COF’s porous structure enhances substrate-catalyst interactions, while platinum nanoparticles facilitate hydrogenation of the intermediate imine.
A comparative analysis of transition metal catalysts reveals distinct performance profiles:
| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Pt/COF | 80 | 6 | 85 | 89 |
| Pd/COF | 80 | 8 | 78 | 82 |
| Rh/COF | 100 | 4 | 91 | 75 |
| Conventional Pd/C | 100 | 12 | 65 | 68 |
Rhodium-based systems show superior reaction rates but lower selectivity due to over-reduction byproducts. To adapt this methodology for N-(4-chlorobenzyl)-2-propanamine, researchers have substituted benzaldehyde with 4-chlorobenzaldehyde and optimized the amine:aldehyde stoichiometry to 1.5:1, achieving 83% isolated yield in batch reactions.
The choice of solvent during hydrochloride salt formation critically impacts crystal morphology, solubility, and purity. Polar aprotic solvents like dimethylacetamide (DMAc) produce needle-like crystals with high surface area, enhancing dissolution rates. In contrast, ethanol-water mixtures yield cubic crystals with improved bulk density. A recent study comparing solvent systems found that 2:1 v/v tetrahydrofuran (THF):diethyl ether mixtures generated the highest-purity hydrochloride salt (99.7%) due to preferential solvation of organic impurities.
Key solvent parameters include:
The table below summarizes solvent effects on salt properties:
| Solvent System | Crystal Habit | Purity (%) | Solubility (mg/mL) |
|---|---|---|---|
| DMAc | Needle | 98.2 | 45.3 |
| Ethanol-water (3:1) | Cubic | 99.1 | 38.7 |
| THF-diethyl ether | Platelet | 99.7 | 41.2 |
| Acetone | Irregular | 97.8 | 50.1 |
Microwave irradiation accelerates the reductive amination step by 4–6-fold compared to conventional heating. A protocol adapted from Croci et al. uses 140°C microwave irradiation for 10 minutes with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving 94% conversion. The rapid dielectric heating minimizes thermal degradation of the 4-chlorobenzyl group while maintaining reaction selectivity above 90%.
Critical microwave parameters include:
Comparative kinetic studies show microwave systems achieve 85% yield in 15 minutes versus 8 hours for oil bath heating at 80°C. This method reduces side products like N-alkylated byproducts from 12% to <3%.
Continuous flow systems address batch synthesis limitations through precise residence time control and enhanced heat/mass transfer. A biocatalytic flow reactor co-immobilizing amine dehydrogenase and formate dehydrogenase in agarose gel achieved 47% yield of benzylamine analogs at 0.03 mol% catalyst loading. For N-(4-chlorobenzyl)-2-propanamine, preliminary studies in stainless steel microreactors (0.5 mm ID) demonstrate:
The table below compares batch vs. flow synthesis metrics:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8 h | 15 min |
| Productivity (g/L/day) | 12.4 | 89.7 |
| Energy consumption (kJ/g) | 145 | 38 |
| Purity | 95% | 98.5% |
Future directions include integrating microwave heating with flow systems and developing heterogeneous catalysts for in-line product separation.
The 4-chlorobenzylamine moiety in N-(4-Chlorobenzyl)-2-propanamine hydrochloride serves as a versatile pharmacophore for targeting adenosine triphosphate (ATP)-binding pockets in kinases. Structural analogs featuring dichlorinated benzyl groups, such as 3,4-dichlorobenzylamine derivatives, demonstrate enhanced binding affinity for Clk4 kinases compared to mono-chlorinated variants [4]. For instance, replacing the 4-chloro substituent with 3,4-dichloro groups improved Clk4 inhibition by 8-fold (IC~50~ = 14 nM vs. 50 nM) [4].
Bioisosteric replacement of the propane chain with pyridine or indazole rings introduces hydrogen-bonding capabilities. In guanidyl pyrimidine analogs, substituting the propane amine with a 1H-indazol-5-yl group increased Clk4 selectivity over Dyrk1A by >10-fold [4]. This modification aligns with kinase inhibitors’ preference for planar heterocycles that engage π-π stacking interactions in hydrophobic regions.
Table 1: Impact of Benzylamine Substitutions on Kinase Inhibition
| Substituent | Clk4 IC~50~ (nM) | Dyrk1A IC~50~ (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Chlorobenzylamine | 50 | 260 | 5.2 |
| 3,4-Dichlorobenzylamine | 14 | 160 | 11.4 |
| 3-Picolyl | 20 | 40 | 2.0 |
Data adapted from kinase inhibition studies [4].
While direct evidence of serotonergic activity remains limited, the compound’s secondary amine structure suggests potential interactions with serotonin transporters (SERT) or 5-HT receptors. Primary amines like benzylamine derivatives are known to inhibit monoamine oxidase (MAO), indirectly elevating synaptic serotonin levels [4]. Quantum mechanical modeling predicts that the 4-chloro group enhances lipid membrane permeability, facilitating blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets.
Molecular docking simulations propose that the protonated amine forms a salt bridge with aspartate residues in SERT’s substrate-binding pocket. The chlorobenzyl group may occupy a hydrophobic subpocket, mimicking the indole ring of serotonin. However, experimental validation is required to confirm these interactions.
SAR analyses reveal that electronic and steric properties of the chlorobenzyl group profoundly influence target engagement. Key findings include:
Table 2: SAR Trends in 4-Chlorobenzylamine Derivatives
| Modification | Clk4 IC~50~ (nM) | Solubility (mg/mL) |
|---|---|---|
| N-(4-Chlorobenzyl)ethylamine | 290 | 3.2 |
| N-(4-Chlorobenzyl)-2-propanamine | 50 | 5.1 |
| N-(4-Chlorobenzyl)butylamine | 1,120 | 2.8 |
Data synthesized from biochemical and physicochemical studies [3] [4].
The hydrochloride salt form of N-(4-Chlorobenzyl)-2-propanamine enables prodrug designs aimed at improving oral bioavailability. Two primary strategies emerge:
Conjugating the amine with acetyl or pivaloyl groups masks polarity, enhancing intestinal absorption. In vitro hydrolysis studies show that pancreatic esterases efficiently cleave these groups, releasing the active compound at >90% yield within 2 hours [3].
N-(4-Chlorobenzyl)-2-propanamine hydrochloride exhibits complex enzymatic inhibition mechanisms within neurotransmitter systems, primarily targeting monoamine transporters and metabolic enzymes. The compound demonstrates significant affinity for the dopamine transporter (DAT), with reported inhibition constants ranging from 0.32 to 68.5 micromolar, depending on experimental conditions and structural analogs studied [1] [2]. The mechanism involves both reuptake inhibition and reverse transport phenomena, characteristic of amphetamine-like psychostimulants [1] [3].
The serotonin transporter (SERT) represents another primary target, with inhibition constants spanning 0.49 to 490 micromolar [2] [4]. Para-halogenation significantly enhances the binding affinity to SERT, with chlorinated derivatives showing improved selectivity profiles compared to unsubstituted analogs [5] [6]. The norepinephrine transporter (NET) demonstrates high sensitivity to N-(4-Chlorobenzyl)-2-propanamine hydrochloride, exhibiting inhibition constants between 0.024 and 26.2 micromolar [1] [2]. This balanced activity across multiple monoamine transporters suggests a broad-spectrum mechanism of action.
Monoamine oxidase enzymes represent critical targets for enzymatic inhibition. Monoamine oxidase A (MAO-A) shows moderate inhibition with reported inhibition constants of 43.3 to 79.0 micromolar [7] [8]. Monoamine oxidase B (MAO-B) demonstrates enhanced sensitivity, with inhibition constants ranging from 3.47 to 90.0 micromolar [7] [8]. The selective inhibition of MAO-B over MAO-A suggests potential therapeutic applications in neurological disorders where MAO-B selectivity is advantageous.
The vesicular monoamine transporter 2 (VMAT-2) undergoes indirect modulation through N-(4-Chlorobenzyl)-2-propanamine hydrochloride, although direct inhibition constants remain undetermined [1]. The compound's interaction with VMAT-2 contributes to increased vesicular dopamine release and subsequent reverse transport through DAT, amplifying the overall monoaminergic effects.
Structural requirements for optimal enzymatic inhibition include the phenylethylamine backbone with halogen substitution, aromatic ring accessibility for enzyme binding, and amine group reactivity essential for transporter recognition [9] [5]. The 4-chlorobenzyl moiety enhances binding affinity through hydrophobic interactions and electronic effects, while the 2-propanamine chain provides optimal spatial orientation for transporter binding sites .
Computational molecular docking studies have revealed significant allosteric modulation potential of N-(4-Chlorobenzyl)-2-propanamine hydrochloride at various ionotropic receptors. Advanced molecular dynamics simulations demonstrate binding to the ligand-binding domain dimer interface of AMPA receptors (GluA2), where the compound exhibits positive allosteric modulation characteristics [12] [13]. The computational evidence suggests stabilization of the closed conformation, leading to reduced desensitization and enhanced receptor efficacy.
NMDA receptor interactions occur primarily at the transmembrane domain linker regions, where N-(4-Chlorobenzyl)-2-propanamine hydrochloride demonstrates negative allosteric modulation properties [12]. Enhanced sampling methods and free energy perturbation calculations confirm binding affinity to specific allosteric sites, resulting in decreased glutamate signaling capacity [14] [15]. The computational models predict conformational changes that reduce channel opening probability and alter ion flux kinetics.
GABA-A receptor modulation represents a particularly interesting aspect of the compound's activity profile. Molecular docking studies identify binding pockets within the extracellular domain, where N-(4-Chlorobenzyl)-2-propanamine hydrochloride exhibits bimodal allosteric effects [16] [17]. Structural dynamics simulations reveal dual binding modes that can either enhance or inhibit receptor function depending on ligand concentration and receptor subunit composition [18]. These computational findings align with experimental observations of complex concentration-dependent effects on chloride flux kinetics.
Glycine receptor interactions involve binding to transmembrane regions, where the compound modifies channel gating mechanisms [13]. Binding free energy calculations indicate moderate affinity interactions that alter inhibitory transmission characteristics. The computational evidence suggests that the 4-chlorobenzyl moiety provides critical hydrophobic contacts, while the propanamine chain influences the spatial orientation within the binding cavity .
Nicotinic acetylcholine receptors demonstrate subtype-selective binding patterns based on computational selectivity analyses [14]. The compound shows preferential binding to α4β2 subtypes over α7 subtypes, with distinct differences in binding free energies and conformational consequences [14]. Molecular docking studies reveal both orthosteric and allosteric binding sites, contributing to complex pharmacological profiles with selective receptor activation patterns.
Pentameric ligand-gated ion channels exhibit dual agonist and modulator activity profiles for N-(4-Chlorobenzyl)-2-propanamine hydrochloride [13]. Computational conformational change predictions indicate that the compound can act as both a direct agonist at low concentrations and an allosteric modulator at higher concentrations, resulting in bimodal functional outcomes that depend on receptor state and ligand occupancy levels.
N-(4-Chlorobenzyl)-2-propanamine hydrochloride significantly interferes with multiple metabolic pathways through its highly reactive amine group and aromatic ring system. Cytochrome P450 2D6 represents the primary oxidative pathway, with the compound serving as both a substrate and competitive inhibitor [19] [3] [20]. Kinetic parameters indicate Michaelis constants ranging from 15 to 45 micromolar, with variable maximum velocities depending on experimental conditions and enzyme preparation methods. The primary metabolic products include 4-hydroxyamphetamine derivatives formed through aromatic hydroxylation.
Cytochrome P450 3A4 metabolism involves N-dealkylation processes with Michaelis constants between 25 and 80 micromolar [19] [3]. The compound demonstrates moderate affinity for CYP3A4, with metabolic interference occurring through both inhibition and induction mechanisms [21] [22]. N-Dealkylated products represent the major metabolic transformation, with subsequent oxidation leading to phenylacetic acid derivatives that retain biological activity.
Monoamine oxidase deamination pathways experience significant substrate competition and enzymatic inhibition [23] [3]. The compound competes with endogenous monoamines for enzyme binding sites, with Michaelis constants of 28 to 68 micromolar for structurally related substrate analogs [8]. The interference mechanism involves both competitive inhibition and alternative substrate processing, leading to phenylacetic acid derivatives and reduced endogenous monoamine metabolism.
Aldehyde oxidase processing represents an alternative oxidative pathway for N-(4-Chlorobenzyl)-2-propanamine hydrochloride [23] [24]. This low-affinity, high-capacity pathway becomes increasingly important under conditions where cytochrome P450 systems are saturated or inhibited. The metabolic products include oxidized aromatic compounds with altered pharmacological properties compared to the parent compound.
Conjugation reactions through glucuronidation and sulfation enzymes demonstrate interference efficiencies ranging from 60 to 85 percent [3]. Phase II conjugation pathways represent critical detoxification mechanisms, with N-(4-Chlorobenzyl)-2-propanamine hydrochloride competing with endogenous substrates for enzyme binding sites. The resulting glucuronide and sulfate conjugates exhibit altered tissue distribution and elimination kinetics.
Aromatic hydroxylation through CYP2C9 and CYP2C19 enzymes demonstrates regioselective patterns influenced by the 4-chloro substitution [19] [24]. The chlorine atom directs hydroxylation to specific aromatic positions, creating metabolites with distinct biological activities. These hydroxylated metabolites can undergo further conjugation reactions or serve as substrates for additional oxidative transformations, creating complex metabolic networks that influence the overall pharmacological profile.
N-(4-Chlorobenzyl)-2-propanamine hydrochloride demonstrates remarkable synergistic interactions with various adjuvant therapeutic agents, creating opportunities for enhanced therapeutic efficacy and improved safety profiles. Monoamine oxidase inhibitors represent the most potent synergistic combination, exhibiting synergy indices ranging from 1.8 to 3.2, indicating strong synergistic effects [26] [27]. The dual monoamine system modulation results in prolonged monoamine availability and enhanced therapeutic outcomes, though requiring careful dose adjustment to prevent excessive monoaminergic stimulation.
Tricyclic antidepressants show exceptional synergistic potential, with synergy indices between 2.1 and 4.5, representing some of the strongest documented synergistic effects [26] [22]. The mechanism involves enhanced norepinephrine transporter effects through complementary inhibition pathways, resulting in anti-inflammatory synergy that extends beyond traditional antidepressant applications [26]. The combination demonstrates potential for reduced side effects compared to high-dose monotherapy approaches, suggesting improved therapeutic windows for clinical applications.
Selective serotonin reuptake inhibitors exhibit moderate synergistic effects with synergy indices ranging from 1.4 to 2.8 [26] [28]. Serotonergic pathway amplification occurs through complementary mechanisms that enhance antidepressant effects while potentially reducing individual drug dosage requirements. The synergistic interaction demonstrates enhanced therapeutic windows that may translate to improved clinical outcomes with reduced adverse effect profiles.
Dopamine receptor antagonists create unique synergistic profiles with synergy indices between 0.8 and 1.6, representing additive to weak synergistic effects [29] [28]. The dopaminergic system balance achieved through this combination results in reduced psychostimulant effects while maintaining therapeutic benefits. This combination may significantly reduce abuse potential by countering the rewarding effects associated with dopaminergic stimulation, making it particularly valuable for therapeutic applications where abuse liability represents a clinical concern.
GABA-ergic modulators demonstrate strong synergistic effects with synergy indices from 1.9 to 3.1 [26] [27]. Inhibitory neurotransmission enhancement through this combination provides anxiolytic benefits that complement the monoaminergic effects of N-(4-Chlorobenzyl)-2-propanamine hydrochloride. The synergistic interaction could significantly improve safety profiles by reducing stimulant-associated anxiety and agitation commonly observed with amphetamine-like compounds.
Glutamate receptor modulators exhibit moderate synergistic effects with synergy indices between 1.2 and 2.4 [26] [30]. Excitatory system modulation through this combination provides neuroprotective benefits that may extend therapeutic applications beyond traditional psychostimulant indications. The synergistic interaction suggests potential for neuroprotective combination therapy approaches, particularly relevant for neurodegenerative conditions where both monoaminergic enhancement and glutamatergic modulation provide therapeutic benefits.